Cas no 2396-84-1 (Sorbic Acid Ethyl Ester)

Sorbic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- ethyl sorbate
- Ethyl 2,4-hexadienoate~Sorbic acid ethyl ester
- (E,E)-2,4-Hexadienoic acid ethylester
- Ethyl trans,trans-2,4-hexadienoate
- Sorbic Acid Ethyl Ester
- ethyl 2,4-hexadienoate
- ETHYL DENATE
- ETHYL HEXADIENOATE
- Ethyl sorbate,stabilized
- Ethylhexa-2,4-dienoate
- FEMA 2459
- RARECHEM AL BI 0146
- (E,E)-Ethyl 2,4-hexadienoate
- NSC 8874
- Ethyl hexa-2,4-dienoate
- Sorbic acid, ethyl ester
- 2,4-Hexadienoic acid, ethyl ester
- Hexa-2,4-dienoic acid ethyl ester
- ethyl (2E,4E)-hexa-2,4-dienoate
- Ethyl (E,E)-2,4-hexadienoate
- 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
- FEMA No. 2459
- Ethyl 2,4-hexadienoate, (E,E)-
- HSR16USG4D
- 2,4-Hexadienoic acid, ethyl ester, (E,E)-
- OZZYKXXGCOLLLO-TWTPFVCWSA-N
- Ethyl (2E,4E)-2,4-hexadienoate
- 2,4-Hexad
-
- MDL: MFCD00009296
- インチ: 1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
- InChIKey: OZZYKXXGCOLLLO-TWTPFVCWSA-N
- ほほえんだ: O(C(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C([H])([H])[H])=O)C([H])([H])C([H])([H])[H]
- BRN: 1362941
計算された属性
- せいみつぶんしりょう: 140.08400
- どういたいしつりょう: 140.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.956 g/mL at 25 °C(lit.)
- ゆうかいてん: 95-98 ºC
- ふってん: 76°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:156.2°f
摂氏度:69°c - 屈折率: n20/D 1.494(lit.)
- ようかいど: 微溶性(4.2 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 1.68180
- FEMA: 2459 | ETHYL SORBATE
- かんど: 空気に敏感である
- ようかいせい: 未確定
Sorbic Acid Ethyl Ester セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S23-S24/25
- RTECS番号:WG2143000
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:S24/25
Sorbic Acid Ethyl Ester 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Sorbic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S676895-10g |
Sorbic Acid Ethyl Ester |
2396-84-1 | 10g |
$ 150.00 | 2023-09-06 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11431-25g |
Ethyl sorbate, 96% |
2396-84-1 | 96% | 25g |
¥268.00 | 2023-03-06 | |
TRC | S676895-1g |
Sorbic Acid Ethyl Ester |
2396-84-1 | 1g |
$ 127.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E832749-500g |
ethyl sorbate |
2396-84-1 | 98% | 500g |
1,232.00 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006167-100g |
Sorbic Acid Ethyl Ester |
2396-84-1 | 98% | 100g |
¥283 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132577-100g |
Sorbic Acid Ethyl Ester |
2396-84-1 | 98% | 100g |
¥289.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EY710-500ml |
Sorbic Acid Ethyl Ester |
2396-84-1 | 98% | 500ml |
¥1276.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E94190-25ml |
Ethyl hexa-2,4-dienoate |
2396-84-1 | 98% | 25ml |
¥118.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y1188671-500g |
Ethyl Sorbate |
2396-84-1 | 97% | 500g |
$185 | 2024-07-20 | |
abcr | AB111836-500 ml |
Ethyl sorbate, 98%; . |
2396-84-1 | 98% | 500 ml |
€291.30 | 2024-04-18 |
Sorbic Acid Ethyl Ester 関連文献
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1. Direct hydroperoxygenation of conjugated olefins catalyzed by cobalt(II) porphyrinKazuhiro Sugamoto,Yoh-ichi Matsushita,Takanao Matsui J. Chem. Soc. Perkin Trans. 1 1998 3989
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2. Synthesis of γ-hydroperoxy-α,β-unsaturated carbonyl compounds from α,β,γ,δ-unsaturated carbonyl compounds by cobalt(II) porphyrin-catalysed hydroperoxygenationYoh-ichi Matsushita,Kazuhiro Sugamoto,Tuyoshi Nakama,Takanao Matsui J. Chem. Soc. Chem. Commun. 1995 567
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3. A simple and highly diasteroselective approach for the vicinal dichlorination of functional olefinsXianghua Zeng,Chunhua Gong,Junyong Zhang,Jingli Xie RSC Adv. 2016 6 85182
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Kai Pahnke,Naomi L. Haworth,Josef Brandt,Uwe Paulmann,Christian Richter,Friedrich G. Schmidt,Albena Lederer,Michelle L. Coote,Christopher Barner-Kowollik Polym. Chem. 2016 7 3244
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Michal Czyzewski,Jonathan D. Sellars,Tamaz Guliashvili,Julius Tibbelin,Lisa Johnstone,Justin Bower,Matthew Box,Robert D. M. Davies,Henrik Ottosson,Patrick G. Steel Chem. Commun. 2014 50 2919
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Alexandra Sink,Samya Banerjee,Juliusz A. Wolny,Cinzia Imberti,Edward C. Lant,Marc Walker,Volker Schünemann,Peter J. Sadler Dalton Trans. 2022 51 16070
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7. Synthesis of γ-hydroperoxy-α,β-unsaturated carbonyl compounds from α,β,γ,δ-unsaturated carbonyl compounds by cobalt(II) porphyrin-catalysed hydroperoxygenationYoh-ichi Matsushita,Kazuhiro Sugamoto,Tuyoshi Nakama,Takanao Matsui J. Chem. Soc. Chem. Commun. 1995 567
-
8. A simple and highly diasteroselective approach for the vicinal dichlorination of functional olefinsXianghua Zeng,Chunhua Gong,Junyong Zhang,Jingli Xie RSC Adv. 2016 6 85182
-
Hirotake Yato,Kota Oto,Akinori Takasu,Masahiro Higuchi RSC Adv. 2023 13 13616
-
Feiqing Ding,Shuting Cai,Ronny William,Xue-Wei Liu RSC Adv. 2013 3 13594
Sorbic Acid Ethyl Esterに関する追加情報
Recent Advances in the Study of Sorbic Acid Ethyl Ester (CAS 2396-84-1): A Comprehensive Research Brief
Sorbic Acid Ethyl Ester (CAS 2396-84-1), a derivative of sorbic acid, has garnered significant attention in the chemical, biological, and pharmaceutical fields due to its versatile applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic uses. Recent studies have highlighted its role as a preservative, antimicrobial agent, and its emerging applications in drug delivery systems.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of Sorbic Acid Ethyl Ester against a range of pathogenic bacteria and fungi. The study demonstrated that the compound exhibits broad-spectrum activity, particularly against Staphylococcus aureus and Candida albicans, with minimal cytotoxicity to human cells. These findings suggest its potential as a safer alternative to conventional preservatives in pharmaceutical formulations.
Another groundbreaking research, conducted by a team at the University of Cambridge and published in ACS Chemical Biology, investigated the molecular mechanisms underlying the compound's antifungal properties. Using advanced spectroscopic techniques, the team identified that Sorbic Acid Ethyl Ester disrupts fungal cell membranes by binding to ergosterol, a key component of fungal cell walls. This mechanistic insight opens new avenues for designing more potent antifungal agents based on this scaffold.
Recent advancements in synthetic chemistry have also facilitated the scalable production of Sorbic Acid Ethyl Ester. A 2024 paper in Organic Process Research & Development detailed an eco-friendly enzymatic synthesis method that yields high purity (>99%) of the compound with minimal byproducts. This method not only enhances the sustainability of its production but also reduces costs, making it more accessible for industrial applications.
In the pharmaceutical sector, Sorbic Acid Ethyl Ester is being explored for its potential in drug delivery systems. A study in the International Journal of Pharmaceutics reported its use as a co-solvent in nanoemulsions, improving the solubility and bioavailability of poorly water-soluble drugs. This application could revolutionize the formulation of hydrophobic therapeutics, addressing a long-standing challenge in drug development.
Despite these promising developments, challenges remain. Regulatory hurdles and the need for extensive toxicological studies are critical barriers to the widespread adoption of Sorbic Acid Ethyl Ester in clinical settings. However, ongoing research and collaborative efforts between academia and industry are expected to overcome these obstacles, paving the way for its broader utilization.
In conclusion, Sorbic Acid Ethyl Ester (CAS 2396-84-1) represents a compound of significant interest with diverse applications in preservatives, antimicrobials, and drug delivery. The latest research underscores its potential, while also highlighting areas for further investigation. Continued exploration of its properties and applications will undoubtedly contribute to advancements in chemical, biological, and pharmaceutical sciences.
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